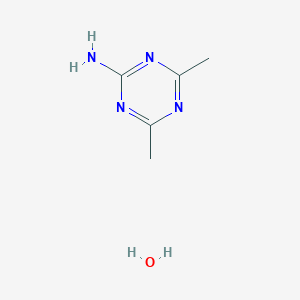

4,6-diméthyl-1,3,5-triazin-2-amine Hydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dimethyl-1,3,5-triazin-2-amine hydrate is a nitrogen-rich heterocyclic compound with the molecular formula C5H10N4O. It is a derivative of triazine, a six-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

4,6-Dimethyl-1,3,5-triazin-2-amine hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its stability and reactivity.

Mécanisme D'action

Target of Action

Triazine derivatives are known to have a wide range of applications, including as high energy materials .

Mode of Action

Nitrogen-rich compounds like this one are known to derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of c-n and n-n bonds .

Biochemical Pathways

Nitrogen-rich compounds are known to affect various biochemical pathways due to their high energy properties .

Result of Action

Nitrogen-rich compounds like this one are known to have high energy properties .

Action Environment

It’s known that reactions with similar compounds can proceed under atmospheric conditions without drying of the solvent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate typically involves the reaction of cyanuric chloride with dimethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by dimethylamine groups. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dimethyl-1,3,5-triazin-2-amine hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound readily undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives.

Comparaison Avec Des Composés Similaires

2,4,6-Tris(dimethylamino)-1,3,5-triazine: Known for its use in organic synthesis and as a reagent in various chemical reactions.

4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine:

2-Amino-1,3,5-triazine: Known for its hydrogen-bonding networks and applications in material science.

Uniqueness: 4,6-Dimethyl-1,3,5-triazin-2-amine hydrate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its stability and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications.

Activité Biologique

4,6-Dimethyl-1,3,5-triazin-2-amine hydrate (CAS No. 175278-59-8) is a compound belonging to the triazine family, which has gained attention in various fields due to its potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4,6-Dimethyl-1,3,5-triazin-2-amine hydrate features a triazine ring with two methyl groups at positions 4 and 6. The molecular formula can be represented as C5H10N4·H2O. The compound's structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate have been primarily investigated in the context of cancer research. Studies indicate that triazine derivatives exhibit various pharmacological effects, including:

- Anticancer Activity : Several derivatives of triazine have shown promising results against different cancer cell lines.

- Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal activities.

Case Studies and Research Findings

- Antiproliferative Effects : Research has demonstrated that triazine derivatives can inhibit the growth of cancer cells. For instance, a study involving similar triazine compounds reported IC50 values for various derivatives against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The most active compound in this series exhibited an IC50 value of approximately 2.29 µM against MCF-7 cells .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways critical for cell survival and proliferation. Specifically, compounds targeting the EGFR/PI3K/AKT/mTOR pathways have shown significant inhibitory effects on tumor growth. For example, one derivative demonstrated an IC50 of 61 nM for EGFR inhibition .

- Apoptosis Induction : Triazine derivatives have been shown to induce apoptosis in cancer cells by increasing pro-apoptotic gene expression (e.g., p53, Bax) while decreasing anti-apoptotic gene expression (e.g., Bcl-2). This dual action contributes to their effectiveness in reducing tumor viability .

Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Inhibits growth in various cancer cell lines | MCF-7: 2.29 µM |

| Targets EGFR/PI3K/AKT/mTOR pathways | HCT-116: 0.50 µM | |

| Apoptosis Induction | Increases pro-apoptotic gene expression | - |

| Decreases anti-apoptotic gene expression | - | |

| Antimicrobial | Potential antibacterial and antifungal properties | - |

Propriétés

IUPAC Name |

4,6-dimethyl-1,3,5-triazin-2-amine;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.H2O/c1-3-7-4(2)9-5(6)8-3;/h1-2H3,(H2,6,7,8,9);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKUOCRCKNMNTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.